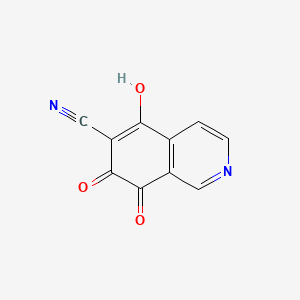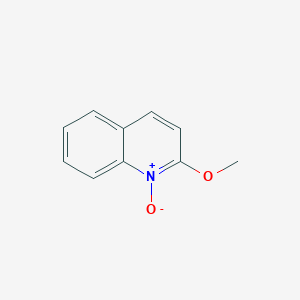
Quinoline, 2-methoxy-, 1-oxide
Vue d'ensemble
Description
Quinoline, 2-methoxy-, 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself is known for its wide range of biological and pharmacological activities. The addition of a methoxy group at the 2-position and an oxide group at the 1-position modifies its chemical properties, potentially enhancing its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 2-methoxy-, 1-oxide, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Friedlander Synthesis: This method involves the condensation of 2-aminobenzaldehyde with carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their eco-friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoline, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Applications De Recherche Scientifique
Quinoline, 2-methoxy-, 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Quinoline, 2-methoxy-, 1-oxide involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its function.
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and topoisomerases, affecting cell signaling and replication.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by targeting specific pathways
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a wide range of biological activities.
2-Methoxyquinoline: Lacks the oxide group but retains the methoxy group.
Quinoline N-oxide: Similar oxidation state but without the methoxy group.
Uniqueness: Quinoline, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and oxide groups, which can enhance its reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
2-methoxy-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLFCJDUXFTNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C2=CC=CC=C2C=C1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466828 | |
| Record name | Quinoline, 2-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10285-99-1 | |
| Record name | Quinoline, 2-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)

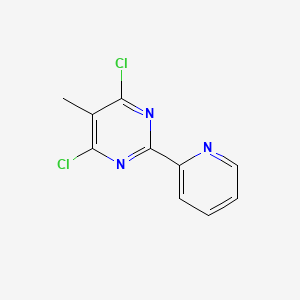
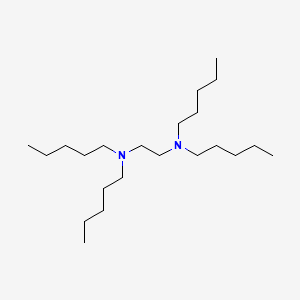

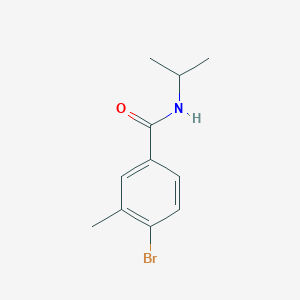

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3045122.png)
![4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline](/img/structure/B3045123.png)
![2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B3045124.png)
![2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B3045125.png)
![2-{2'-ethyl-1H,2'H-[3,3'-bipyrazol]-1-yl}ethan-1-amine](/img/structure/B3045126.png)

